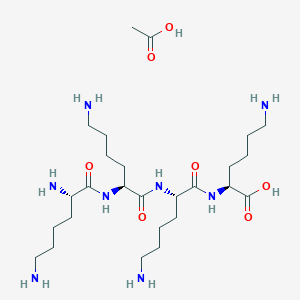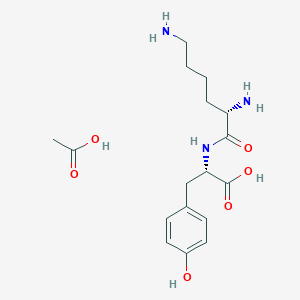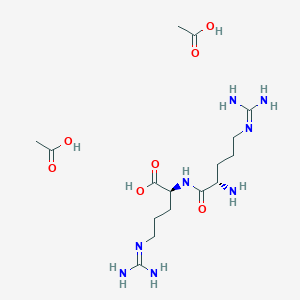
H-Pro-Arg-OH acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Pro-Arg-OH acetate is a peptide composed of the amino acids proline, arginine, and hydroxyproline. It is a popular choice for use in scientific research due to its ability to mimic the structure of proteins and its ability to form stable complexes with other molecules. It is also used in the synthesis of peptides and proteins, as it can be used to form peptide bonds. This compound is also known as hydroxyprolyl-arginine acetate and is abbreviated as HPRA.
Applications De Recherche Scientifique
H-Pro-Arg-OH acetate is used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins, and it has also been used to study protein-protein interactions and protein-ligand interactions. It has also been used to study the structure and function of enzymes and to study the structure and function of cell membranes. This compound has also been used to study the structure and function of cell receptors and to study the structure and function of proteins involved in signal transduction.
Mécanisme D'action
The mechanism of action of H-Pro-Arg-OH acetate is not fully understood. It is believed that its peptide structure allows it to interact with other molecules, such as proteins, in a specific manner. It is also believed that it may have an effect on the activity of enzymes or other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been shown to have an effect on the activity of enzymes and proteins, and it has also been shown to have an effect on the structure of proteins. It has also been shown to have an effect on the structure and function of cell membranes and cell receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using H-Pro-Arg-OH acetate in laboratory experiments include its ability to mimic the structure of proteins, its ability to form stable complexes with other molecules, and its ability to be used in the synthesis of peptides and proteins. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to interact with other molecules in unpredictable ways, and its potential to interfere with the activity of enzymes.
Orientations Futures
For the use of H-Pro-Arg-OH acetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. It could also be used in the development of new drugs, as its peptide structure may allow it to interact with proteins in a specific manner. Additionally, its ability to form stable complexes with other molecules could be explored further, as this could be useful in drug delivery systems. Finally, it could be used to study the structure and function of proteins involved in signal transduction, as this could lead to a better understanding of how cells communicate with each other.
Méthodes De Synthèse
H-Pro-Arg-OH acetate is synthesized using a variety of methods, including solid-phase peptide synthesis, liquid-phase peptide synthesis, and enzymatic peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as a resin, to which the desired peptide is attached. The peptide is then cleaved from the solid support and purified. Liquid-phase peptide synthesis uses a solvent in which the peptide is dissolved, and the peptide is then purified by precipitation or chromatography. Enzymatic peptide synthesis uses enzymes to catalyze the formation of a peptide bond between two amino acids.
Propriétés
IUPAC Name |
acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3.C2H4O2/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7;1-2(3)4/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15);1H3,(H,3,4)/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRQOMHJFZRWBB-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)










